molecular formula C11H14N2O2 B14805959 3-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde

3-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde

Cat. No.: B14805959
M. Wt: 206.24 g/mol
InChI Key: VQEBSRFHYOLCDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with cyclopropyl alcohol and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropoxy group provides steric hindrance, while the dimethylamino group enhances its nucleophilicity .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-cyclopropyloxy-2-(dimethylamino)pyridine-4-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-13(2)11-10(15-9-3-4-9)8(7-14)5-6-12-11/h5-7,9H,3-4H2,1-2H3

InChI Key

VQEBSRFHYOLCDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=C1OC2CC2)C=O

Origin of Product

United States

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